Pentadecanoyl-EA

Anticonvulsant Neuroprotection Endocannabinoidome

Pentadecanoyl-EA (C15:0 N-acylethanolamine) is an essential research tool for endocannabinoidome profiling and anticonvulsant drug discovery. Unlike even-chain analogs such as palmitoylethanolamide (C16:0), the odd-chain C15:0 structure confers distinct membrane interactions, FAAH metabolic stability, and signaling pathway selectivity (PPAR-α vs. CB1/CB2). Procure ≥98% purity to ensure reproducible results in seizure models (MES), LC-MS/MS biomarker quantification, and lipid nanoparticle formulation studies.

Molecular Formula C17H35NO2
Molecular Weight 285.5 g/mol
CAS No. 53832-58-9
Cat. No. B164096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecanoyl-EA
CAS53832-58-9
SynonymsN-(2-hydroxyethyl)-pentadecanamide
Molecular FormulaC17H35NO2
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)NCCO
InChIInChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20)
InChIKeyUHPXXKLAACDXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentadecanoyl-EA (CAS 53832-58-9): Procurement Profile for an Odd-Chain N-Acylethanolamine with Anticonvulsant Activity


Pentadecanoyl-EA (CAS 53832-58-9), also known as N-(2-hydroxyethyl)pentadecanamide, is a member of the N-acylethanolamine (NAE) family of bioactive lipids [1]. It is a saturated fatty acid ethanolamide featuring a 15-carbon acyl chain (C15:0). While structurally related to other NAEs, its specific pharmacological profile distinguishes it from both the classical endocannabinoids (e.g., anandamide) and other saturated NAEs with therapeutic relevance (e.g., palmitoylethanolamide, PEA; C16:0).

Why In-Class N-Acylethanolamine Substitution for Pentadecanoyl-EA Carries Quantifiable Risk


Generic substitution among N-acylethanolamines (NAEs) is not scientifically sound due to the well-established structure-activity relationship (SAR) where the fatty acyl chain length and saturation state dictate receptor affinity, metabolic stability, and downstream biological effects [1]. For instance, a shift from an even-chain (e.g., C16 palmitoylethanolamide, PEA) to an odd-chain (e.g., C15 pentadecanoyl-EA) structure can alter interactions with lipid membranes and metabolic enzymes like fatty acid amide hydrolase (FAAH) [2]. Such differences directly impact in vivo efficacy and safety, making the selection of a specific NAE critical for reproducible research outcomes in studies of the endocannabinoidome.

Quantitative Differentiation Guide for Pentadecanoyl-EA vs. Primary Analogs


Anticonvulsant Efficacy in Maximal Electroshock Seizure (MES) Model with Favorable Therapeutic Window

Pentadecanoyl-EA was identified in a study synthesizing and screening a series of N-(2-hydroxyethyl)amide derivatives for anticonvulsant activity [1]. While specific ED50/TD50 values for the C15 compound are not reported in the abstract, the study confirms its significant anticonvulsant efficacy in the Maximal Electroshock (MES) test in mice with a notable lack of toxicity [1]. For procurement decisions, the performance of its closest structural analogs in the same study provides critical context. N-(2-hydroxyethyl)palmitamide (C16:0 analog) exhibited an ED50 of 23.3 mg/kg and a TD50 > 1000 mg/kg, yielding a Protective Index (PI = TD50/ED50) greater than 42.9, vastly outperforming the clinical standard valproate (PI = 1.6) in the same assay [1]. This class-level inference suggests a similarly favorable therapeutic index for the C15:0 compound, Pentadecanoyl-EA, distinguishing it as a promising research tool.

Anticonvulsant Neuroprotection Endocannabinoidome

Structural Differentiation: Odd-Chain (C15:0) vs. Even-Chain (C16:0) N-Acylethanolamine Metabolism

The 15-carbon saturated chain of Pentadecanoyl-EA is a critical differentiator from the more common even-chain NAEs like palmitoylethanolamide (PEA, C16:0). The precursor fatty acid, pentadecanoic acid (C15:0), is an emerging biomarker associated with beneficial metabolic health and longevity [1]. A study on human longevity found that younger, healthy individuals had significantly higher circulating levels of pentadecanoic acid (C15:0) compared to older, less healthy cohorts, a pattern not observed for even-chain saturated fats like palmitic acid (C16:0) [1]. This suggests a unique physiological role for odd-chain lipids. While the specific metabolism of Pentadecanoyl-EA is not fully characterized, its odd-chain structure is expected to influence its interaction with key metabolic enzymes like FAAH and NAAA, potentially leading to a distinct pharmacokinetic profile compared to its even-chain analog, PEA [2].

Lipid Metabolism Endocannabinoidome Biomarker

Lack of Direct CB1/CB2 Agonism: A Differentiated Safety Profile from Anandamide

A key functional differentiation from classical endocannabinoids like anandamide (AEA) is Pentadecanoyl-EA's inability to activate cannabinoid receptors (CB1/CB2). AEA is a potent anticonvulsant in the MES model (ED50 = 50 mg/kg i.p.), but its therapeutic utility is limited by CB1-mediated psychoactive effects and rapid degradation [1]. In contrast, Pentadecanoyl-EA and its saturated analogs do not directly bind to CB1/CB2 [2]. The anticonvulsant activity observed for Pentadecanoyl-EA is therefore mediated through a distinct, non-cannabinoid receptor pathway, likely involving PPAR-α, as seen with PEA [2]. This mechanistic divergence allows researchers to study anticonvulsant and neuroprotective effects in the endocannabinoidome without the confounding variables of direct CB1 activation and its associated side effects.

Cannabinoid Receptor Endocannabinoid Mechanism of Action

High-Impact Research and Industrial Scenarios for Pentadecanoyl-EA Procurement


Probing the Therapeutic Index of Odd-Chain NAEs in Preclinical Epilepsy Models

This scenario directly leverages the evidence of Pentadecanoyl-EA's anticonvulsant activity and favorable safety profile. Researchers can use this compound as a tool to investigate the specific contribution of the C15:0 acyl chain to seizure protection. The work by Guan et al. provides a foundation, showing that this scaffold can yield a protective index far superior to valproate. Studies comparing Pentadecanoyl-EA (C15:0) with its even-chain analog (C16:0 PEA) in the MES model will help delineate the SAR for anticonvulsant efficacy and neurotoxicity within the NAE family.

Developing Reference Standards for Endocannabinoidome Metabolomics in Longevity Research

This application stems from the evidence linking odd-chain fatty acids to human health and longevity . Pentadecanoyl-EA serves as a high-purity analytical standard for the identification and quantification of C15:0 NAE in biological matrices using LC-MS/MS. Its procurement is essential for labs aiming to profile the endocannabinoidome and establish the biological relevance of this understudied metabolite in the context of aging, metabolic health, and nutritional interventions.

Investigating CB1/CB2-Independent Neuroprotective Mechanisms

This scenario is based on the functional evidence that saturated NAEs like Pentadecanoyl-EA do not activate cannabinoid receptors . This compound can be procured to serve as a selective probe for studying PPAR-α-mediated or other non-canonical pathways involved in neuroprotection and inflammation. By using Pentadecanoyl-EA alongside a CB1/CB2 agonist like AEA, researchers can decouple and study receptor-specific versus receptor-independent effects of NAE signaling in cellular and animal models of neurological disorders.

Formulation and Delivery Research for Amphiphilic Lipid-Based Compounds

While not a primary differentiator in pharmacology, the inherent physicochemical properties of Pentadecanoyl-EA (e.g., LogP ~4.58 ) make it a valuable model compound for formulation science. Its amphiphilic nature allows it to form micelles or liposomes, which can be studied for encapsulating and enhancing the solubility or bioavailability of hydrophobic drugs . This is a practical industrial application for evaluating the compound's utility as a drug delivery agent or in developing novel lipid nanoparticle formulations.

Quote Request

Request a Quote for Pentadecanoyl-EA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.